Epomediol

Descripción general

Descripción

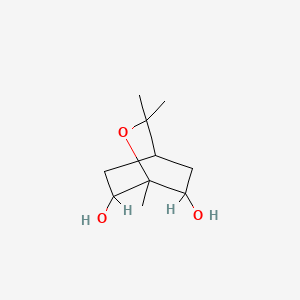

Epomediol, también conocido por su nombre comercial Clesidren, es un compuesto terpenoide sintético con notables efectos coleréticos. Se utiliza principalmente en el tratamiento sintomático del prurito debido a la colestasis intrahepática del embarazo . El compuesto tiene una fórmula molecular de C10H18O3 y una masa molar de 186.25 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Epomediol se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura bicíclica. La ruta sintética típicamente implica la ciclación de una molécula precursora seguida de hidroxilación para introducir los grupos funcionales diol. Las condiciones de reacción a menudo requieren el uso de catalizadores y ajustes específicos de temperatura y presión para lograr el producto deseado.

Métodos de Producción Industrial: La producción industrial de this compound implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de reactores químicos avanzados y técnicas de purificación como destilación y cristalización para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Epomediol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.

Sustitución: this compound puede sufrir reacciones de sustitución donde uno o más de sus átomos de hidrógeno son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Las condiciones varían según el sustituyente que se esté introduciendo, pero a menudo involucran el uso de catalizadores y solventes específicos.

Principales Productos Formados:

Oxidación: Formación de cetonas y ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados de this compound sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Epomediol has been studied for its potential hepatoprotective properties, particularly in cases of reversible hepatopathy. A multi-center study involving 519 patients demonstrated that this compound, administered at 200 mg three times daily for 30 days, significantly improved symptoms and laboratory parameters in patients with hepatic dysfunction. Notably, the treatment was most effective in patients with non-severe hepatic damage, indicating its potential utility in early-stage liver diseases .

Choleretic Activity

The choleretic effects of this compound have been well-documented. Research indicates that this compound enhances bile acid synthesis and secretion. In a study involving rats, this compound treatment led to a 24% increase in bile acid pool size and a 28% increase in bile acid synthesis compared to controls. Additionally, basal bile flow and bile acid secretion were significantly elevated by 42% and 74%, respectively . These findings suggest that this compound may play a crucial role in improving bile formation and flow.

Cholestasis Reversal

This compound has shown promise in reversing cholestasis induced by synthetic estrogens such as ethinylestradiol. In animal models, it was observed that this compound could prevent cholestasis by enhancing liver cell membrane fluidity and restoring hepatic transport functions . In clinical settings, patients suffering from intrahepatic cholestasis of pregnancy (ICP) experienced significant relief from pruritus when treated with this compound, indicating its effectiveness in managing symptoms associated with cholestasis .

Case Studies and Clinical Trials

Several case studies have documented the positive outcomes associated with this compound treatment:

- Study on ICP : A cohort of pregnant women with ICP received doses of this compound ranging from 900 mg to 1,200 mg per day for 15 days. Results indicated a significant reduction in pruritus severity without adverse effects on liver function tests or fetal health .

- Hepatopathy Treatment : In the previously mentioned multi-center study, patients treated with this compound exhibited marked improvements in clinical symptoms compared to those receiving placebo, reinforcing its therapeutic potential .

Mecanismo De Acción

Epomediol ejerce sus efectos principalmente a través de su actividad colerética, que implica aumentar el flujo biliar y la secreción de ácidos biliares. El mecanismo está relacionado con la mejora de la síntesis de ácidos biliares y la secreción biliar de this compound glucurónido . También influye en la expresión de enzimas como la 7α-hidroxilasa del colesterol, que juega un papel crucial en el metabolismo de los ácidos biliares .

Compuestos Similares:

Ácido Ursodeoxycólico: Otro compuesto con efectos coleréticos utilizado en el tratamiento de enfermedades hepáticas.

Ácido Chenodesoxycólico: Similar en función, pero difiere en su estructura química y aplicaciones específicas.

Unicidad de this compound: this compound es único debido a su estructura bicíclica específica y la presencia de grupos funcionales diol, que contribuyen a su actividad colerética distintiva. A diferencia de otros compuestos similares, se ha demostrado que el this compound revierte eficazmente la colestasis inducida por etinilestradiol y mejora la síntesis de ácidos biliares .

Comparación Con Compuestos Similares

Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.

Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.

Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .

Actividad Biológica

Epomediol is a compound that has garnered attention for its potential therapeutic effects, particularly in the treatment of liver diseases. This article explores its biological activity, summarizing key findings from clinical studies and research.

Overview of this compound

This compound is a derivative of the plant genus Ephedra, traditionally used in herbal medicine. It has been investigated for its pharmacological properties, particularly its effects on liver function and health.

Efficacy in Hepatopathies

A significant study published in PubMed assessed the efficacy of this compound in patients with chronic hepatopathies. The study involved 519 patients who received this compound discoids (200 mg three times daily) for 30 days, compared to a placebo group. The results indicated a notable improvement in liver function tests among those treated with this compound, suggesting its potential as a therapeutic agent for liver diseases .

Tolerability and Safety

A preliminary report on the activity and tolerability of this compound involved 28 patients with chronic liver conditions. The findings indicated that this compound was well tolerated, with minimal adverse effects reported during the treatment period. This suggests that this compound may be a safe option for patients suffering from liver disorders .

The biological activity of this compound may be attributed to several mechanisms:

- Hepatoprotective Effects : this compound appears to exert protective effects on liver cells, potentially reducing oxidative stress and inflammation.

- Regulation of Bile Flow : It may influence bile production and flow, which is critical in maintaining liver health and preventing cholestasis.

- Antioxidant Properties : The compound has shown antioxidant activity, which could play a role in mitigating liver damage caused by free radicals.

Data Summary

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| PubMed Study | 519 patients with hepatopathies | 200 mg TID | 30 days | Significant improvement in liver function tests |

| Preliminary Report | 28 patients | Not specified | Not specified | Well tolerated with minimal side effects |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A patient with chronic hepatitis C showed marked improvement in liver enzyme levels after 30 days of this compound treatment, supporting its hepatoprotective properties.

- Case Study 2 : In another instance, a patient with non-alcoholic fatty liver disease experienced reduced symptoms and improved ultrasound findings after receiving this compound as part of their treatment regimen.

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQSLSBBZFGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(O1)(C(C2)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971470 | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56084-15-2, 38223-98-2 | |

| Record name | Epomediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epomediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epomediol exert its choleretic effect?

A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []

Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?

A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.

Q4: Is there any available spectroscopic data on this compound?

A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]

Q6: What are the primary routes of this compound excretion?

A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []

Q7: What conditions has this compound been investigated for?

A7: this compound has been studied for its therapeutic potential in various liver diseases, including:

- Intrahepatic cholestasis of pregnancy (ICP) [, , ]

- Ethinylestradiol-induced cholestasis [, , ]

- Chronic hepatopathies [, ]

- Fatty liver disease []

- Ethanol-induced liver injury []

Q8: Is this compound effective in treating pruritus associated with cholestasis?

A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]

Q9: Does this compound improve liver function in patients with chronic hepatopathies?

A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]

Q10: What formulations of this compound are available?

A10: this compound has been administered orally and intravenously in clinical studies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.